N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a benzyl group attached to the nitrogen atom and a methyl group at the 3-position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-[1,2,4]triazole-5-amine with 3-chloropyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the triazolopyridazine scaffold.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]amine
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Uniqueness
N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the methyl group on the triazole ring can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C13H13N5 |
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Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C13H13N5/c1-10-15-16-13-8-7-12(17-18(10)13)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,17) |
InChI Key |
PMBUPLYJRDGQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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